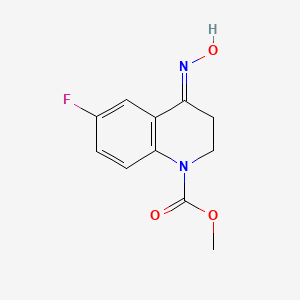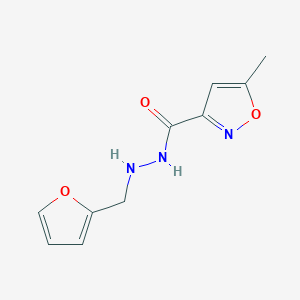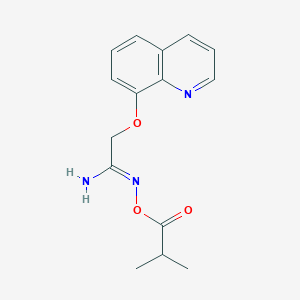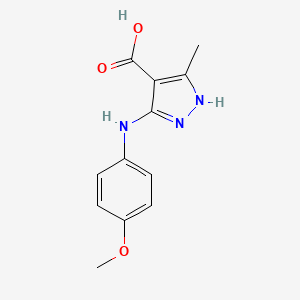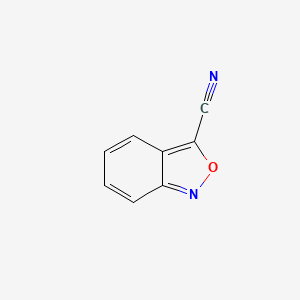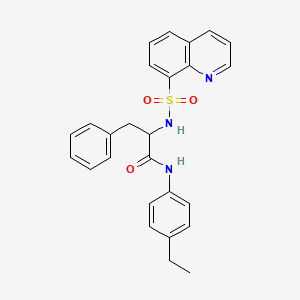
N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline-8-sulfonamido group, which is known for its potential biological activities, making it a subject of study in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline-8-sulfonamido Intermediate: This step involves the sulfonation of quinoline to introduce the sulfonamido group.
Coupling with 4-Ethylphenyl and Phenyl Groups: The intermediate is then coupled with 4-ethylphenyl and phenyl groups through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and phenyl groups.
Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of halogens or nitro groups on the aromatic rings.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology:
Enzyme Inhibition: The sulfonamido group can interact with enzymes, making it a candidate for enzyme inhibition studies.
Cell Signaling: Potential use in studying cell signaling pathways due to its ability to interact with biological molecules.
Medicine:
Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Antimicrobial Activity: Studies may explore its efficacy against various microbial strains.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the production of pharmaceutical compounds.
作用机制
The mechanism by which N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline moiety can intercalate with DNA, affecting transcription and replication processes.
相似化合物的比较
- N-(4-(Quinoline-8-sulfonamido)phenyl)acetamide
- Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate
- N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide
Comparison:
- Structural Differences: While these compounds share the quinoline-8-sulfonamido group, they differ in the substituents attached to the phenyl ring and the overall molecular structure.
- Unique Features: N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide is unique due to the presence of both 4-ethylphenyl and phenyl groups, which may confer distinct biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
属性
分子式 |
C26H25N3O3S |
|---|---|
分子量 |
459.6 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-3-phenyl-2-(quinolin-8-ylsulfonylamino)propanamide |
InChI |
InChI=1S/C26H25N3O3S/c1-2-19-13-15-22(16-14-19)28-26(30)23(18-20-8-4-3-5-9-20)29-33(31,32)24-12-6-10-21-11-7-17-27-25(21)24/h3-17,23,29H,2,18H2,1H3,(H,28,30) |
InChI 键 |
OQQBRGQJPKYXDZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


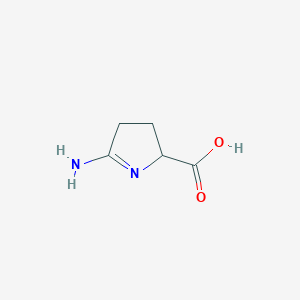

![[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol](/img/structure/B12887663.png)
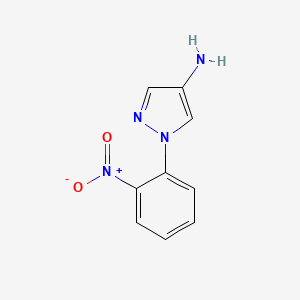
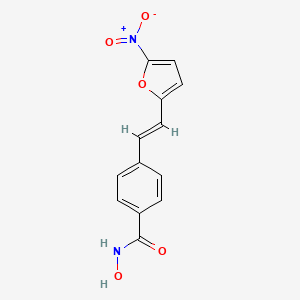

![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
